molecular formula C14H20N2O2S B7985629 (S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate

(S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate

Cat. No.: B7985629
M. Wt: 280.39 g/mol
InChI Key: DTBLJARRVUJNIE-NSHDSACASA-N
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Description

(S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate is a chiral compound that features a pyrrolidine ring substituted with a pyridin-2-ylthio group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Pyridin-2-ylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with a pyridin-2-ylthio group.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The pyridin-2-ylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridin-2-ylthio group can be reduced to form thiols.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various esters or carboxylic acids.

Scientific Research Applications

(S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the effects of pyrrolidine derivatives on biological systems.

    Industrial Applications: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-2-ylthio group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidin-2-ones and 3-iodopyrroles share structural similarities.

    Pyridine Derivatives: Compounds like N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are structurally related.

Uniqueness

(S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate is unique due to the combination of its chiral pyrrolidine ring, pyridin-2-ylthio group, and tert-butyl ester. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

tert-butyl (3S)-3-pyridin-2-ylsulfanylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-14(2,3)18-13(17)16-9-7-11(10-16)19-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBLJARRVUJNIE-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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